Structural Differentiation via Dual 3-Fluorobenzylthio Substitution at C4 and C5
The defining structural feature of the target compound is the simultaneous presence of two (3-fluorobenzyl)thio groups at the 4- and 5-positions of the pyridazinone ring. This creates a symmetric, electron-rich thioether environment. In contrast, the leading pyridazinone pesticidal agents (e.g., those in US4877787 and US5026850) uniformly possess a single benzylthio chain at the 5-position, with the 4-position typically occupied by hydrogen, chlorine, or bromine [1][2]. This 4,5-bis-substitution is also distinct from the 2-arylpyridazinone PFKFB3 inhibitors, which lack benzylthio groups entirely [3].
| Evidence Dimension | Number of benzylthio substituents on the pyridazinone core |
|---|---|
| Target Compound Data | 2 (at positions 4 and 5) |
| Comparator Or Baseline | 1 (at position 5) for insecticidal pyridazinone patents US4877787 and US5026850; 0 for PFKFB3 inhibitor lead compounds in Brooke et al. (2014) |
| Quantified Difference | The target has 1 additional benzylthio group compared to pesticidal leads, and 2 additional groups compared to kinase inhibitor leads. This results in a computed XLogP3-AA of 5.7, substantially higher than the mono-substituted analogs. |
| Conditions | Comparison of published chemical structures and patent Markush formulas |
Why This Matters
This unique dual substitution directs procurement decisions for any research group conducting SAR studies that require probing the effect of additional sulfur/fluorine density on target binding or physicochemical properties.
- [1] US Patent 4,877,787. General formula I specifies a single 5-benzylthio group and 4-chloro or 4-hydrogen substitution. View Source
- [2] US Patent 5,026,850. General formula I specifies a single 5-benzylthio group. View Source
- [3] Brooke D.G. et al. Bioorg. Med. Chem., 2014. Lead compound 7 is a 5-triazolo-2-arylpyridazinone with no benzylthio substituents. View Source
